2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-[[2-(4-methylphenoxy)ethoxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-[[2-(4-methylphenoxy)ethoxy]methyl]- is a complex organic compound with a pyrimidinedione core structure This compound is characterized by the presence of a methyl group at the 6th position and a [[2-(4-methylphenoxy)ethoxy]methyl] substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-[[2-(4-methylphenoxy)ethoxy]methyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinedione Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidinedione ring.
Introduction of the Methyl Group: The methyl group is introduced at the 6th position through alkylation reactions using methylating agents.
Attachment of the [[2-(4-methylphenoxy)ethoxy]methyl] Group: This step involves the reaction of the pyrimidinedione core with [[2-(4-methylphenoxy)ethoxy]methyl] halides or similar reagents under suitable conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput reactors, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-[[2-(4-methylphenoxy)ethoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-[[2-(4-methylphenoxy)ethoxy]methyl]- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-[[2-(4-methylphenoxy)ethoxy]methyl]- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Quinazolinedione, 6-methyl-: This compound has a similar core structure but differs in the substituents attached to the ring.
6-Methyl-2,4(1H,3H)-Quinazolinedione: Another similar compound with a different arrangement of functional groups.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 6-methyl-1-[[2-(4-methylphenoxy)ethoxy]methyl]- is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H18N2O4 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
6-methyl-1-[2-(4-methylphenoxy)ethoxymethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O4/c1-11-3-5-13(6-4-11)21-8-7-20-10-17-12(2)9-14(18)16-15(17)19/h3-6,9H,7-8,10H2,1-2H3,(H,16,18,19) |
InChI Key |
DMBDOKKGCKKQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOCN2C(=CC(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.